6-methylquinazolin-2(1H)-one
Overview
Description
6-Methylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. It is characterized by a quinazoline core structure with a methyl group at the 6th position and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylquinazolin-2(1H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes heating anthranilic acid with urea to form quinazolinediones, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a catalytic amount of 2,6-lutidine to yield 2,4-dichloroquinazolines. Subsequent substitution reactions can introduce the desired methyl group at the 6th position .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methylquinazolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, 6-methylquinazolin-2-ol, and various substituted quinazolines depending on the reagents and conditions used .
Scientific Research Applications
6-Methylquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and neuroprotective agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. In the context of receptor antagonism, the compound can bind to receptors and prevent the binding of endogenous ligands, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazolinone family, lacking the methyl and keto groups.
6-Methylquinazolin-2-amine: Similar structure but with an amino group instead of a keto group at the 2nd position.
4-Ethoxy-6-methylquinazolin-2-yl: Contains an ethoxy group at the 4th position and a methyl group at the 6th position.
Uniqueness
6-Methylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-1H-quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-9(12)11-8/h2-5H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBFIAMWRDJKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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